![molecular formula C15H16N2O3S B7588336 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid, also known as MTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCA belongs to the class of pyridine carboxylic acids and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has been shown to exhibit antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has several advantages for lab experiments, including its stability and solubility in water. However, one limitation of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid is its relatively low potency, which may require higher concentrations for effective results.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another potential direction is the development of more potent analogs of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid for increased therapeutic efficacy. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid may provide valuable insights into its potential clinical applications.
Conclusion:
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a multistep process and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has several advantages for lab experiments, but its relatively low potency may require higher concentrations for effective results. There are several future directions for the study of 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid, including its potential use in the treatment of neurodegenerative diseases and the development of more potent analogs for increased therapeutic efficacy.
Synthesemethoden
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid is synthesized through a multistep process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl thiophene to produce the corresponding amide, which is further reacted with methyl iodide to yield 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-11(15(19)20)6-7-12(16-9)14(18)17(3)10(2)13-5-4-8-21-13/h4-8,10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGNXUOCFBMVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C(C)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

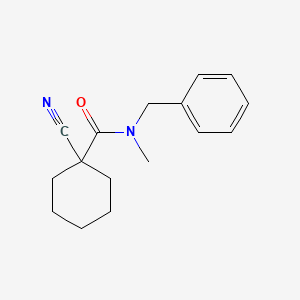
![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
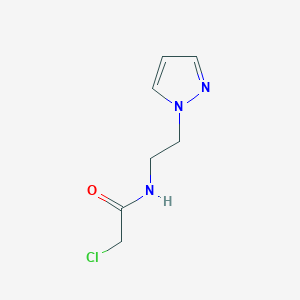
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
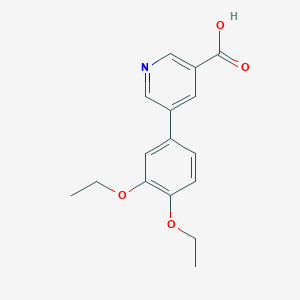
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
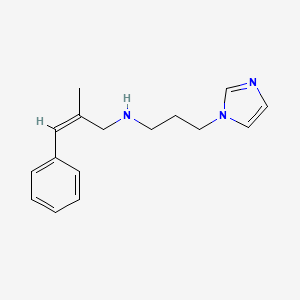
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
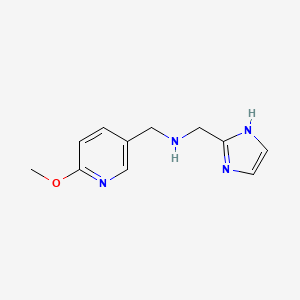
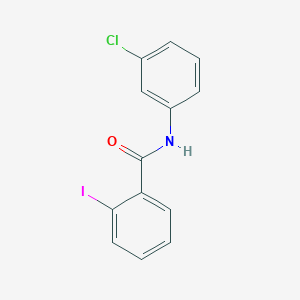
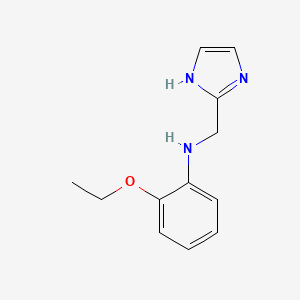
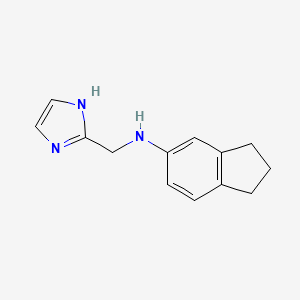
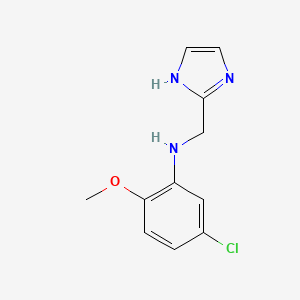
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)